molecular formula C12H14ClNO2 B169418 Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 111205-30-2

Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No. B169418
M. Wt: 239.7 g/mol
InChI Key: DKDMXYWZQVIKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.

Biochemical And Physiological Effects

Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine, a neurotransmitter important for memory and learning.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate in lab experiments is its potential applications in various fields. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it can be studied for its potential use in material science and organic synthesis. Further research is needed to fully understand the potential applications of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate.
Conclusion
In conclusion, Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is obtained after purification using column chromatography.

Scientific Research Applications

Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

111205-30-2

Product Name

Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

IUPAC Name

ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h7H,2-6H2,1H3

InChI Key

DKDMXYWZQVIKCI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2CCCCC2=C1Cl

Canonical SMILES

CCOC(=O)C1=CN=C2CCCCC2=C1Cl

synonyms

ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate

Origin of Product

United States

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